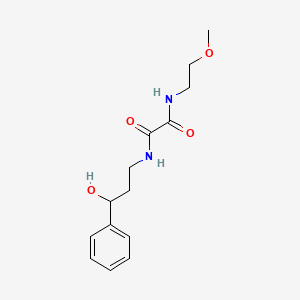

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide

Description

Properties

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-N'-(2-methoxyethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-20-10-9-16-14(19)13(18)15-8-7-12(17)11-5-3-2-4-6-11/h2-6,12,17H,7-10H2,1H3,(H,15,18)(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUHJVGHPYIXGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps. One common approach is the reaction of 3-hydroxy-3-phenylpropylamine with oxalyl chloride to form the intermediate oxalamide, which is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide group can be reduced to form corresponding amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like sodium hydride or strong acids/bases.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Substituent Impact: The 3-hydroxy-3-phenylpropyl group in the target compound introduces a sterically bulky, chiral moiety compared to simpler phenyl or benzyl groups in analogs like S336 . This may enhance binding specificity but reduce solubility.

- Activity Trends: Chlorophenyl-substituted oxalamides (e.g., 117, 118) show enzyme inhibition , while thiazole-linked derivatives (e.g., compound 13 in ) target viral entry. Flavoring agents like S336 prioritize low toxicity (NOEL = 100 mg/kg/day ) and high receptor affinity (hTAS1R1/hTAS1R3 activation ).

Pharmacological and Toxicological Profiles

- Antiviral Activity : Thiazole-containing oxalamides (e.g., compound 13 ) exhibit IC₅₀ values in the low micromolar range against HIV-1, attributed to their ability to block CD4-gp120 interactions. The target compound’s lack of heterocyclic motifs may limit antiviral potency.

- Enzyme Inhibition : Hydroxyphenylpropyl-substituted oxalamides (e.g., 117 ) inhibit cytochrome P450 4F11, a key enzyme in lipid metabolism. The target compound’s hydroxy group may similarly interact with catalytic sites.

- Safety: Flavoring oxalamides like S336 demonstrate high NOEL values (100 mg/kg/day) due to rapid hydrolysis and glucuronidation . The target compound’s methoxyethyl group may enhance metabolic stability compared to ester-linked analogs.

Biological Activity

N1-(3-hydroxy-3-phenylpropyl)-N2-(2-methoxyethyl)oxalamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of 280.32 g/mol. The compound consists of an oxalamide linkage, which is known for its stability and reactivity in biological systems.

Synthesis Routes:

- Starting Materials: The synthesis typically begins with 3-hydroxy-3-phenylpropylamine and oxalyl chloride.

- Reaction Conditions: The reaction is conducted in solvents like dichloromethane, often using triethylamine as a catalyst.

- Final Product Formation: The intermediate oxalamide is formed by reacting the above-mentioned amine with 2-methoxyethylamine under controlled conditions.

Biological Mechanisms

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and methoxy groups are crucial for binding to these targets, influencing various biochemical pathways.

- Enzyme Interaction: The compound may modulate enzyme activities by acting as an inhibitor or a substrate.

- Receptor Binding: It has the potential to interact with G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways.

Research Findings

Recent studies have highlighted the compound's potential therapeutic applications, particularly in the fields of oncology and cardiovascular health.

Case Studies

- Anticancer Activity: A study demonstrated that derivatives similar to this compound exhibited significant cytotoxic effects on cancer cell lines, suggesting potential use as anticancer agents.

- Antithrombotic Properties: Research indicated that compounds within this class could inhibit platelet aggregation, offering insights into their use as antithrombotic agents.

Data Table: Biological Activity Overview

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Cytotoxicity against cancer cell lines | |

| Antithrombotic | Inhibition of platelet aggregation | |

| Enzyme Modulation | Potential inhibition of specific enzymes |

Applications in Medicine and Industry

The unique properties of this compound make it a valuable candidate for various applications:

- Drug Development: Its ability to modulate biological pathways positions it as a promising lead compound for new therapeutic agents.

- Biochemical Probes: The compound can serve as a probe to study enzyme interactions and metabolic pathways.

Q & A

Q. Table 1: Example Synthetic Conditions for Oxalamide Derivatives

| Step | Reagent/Condition | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Amidation | Oxalyl chloride, THF, 0°C | 72 | >95% | |

| Purification | Silica gel chromatography | 65 | 98% |

Which spectroscopic and chromatographic methods are employed to characterize this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns protons and carbons in the hydroxy-phenyl and methoxyethyl groups. For example, the hydroxy proton appears as a broad singlet (~δ 5.2 ppm), while methoxy protons resonate at δ 3.3–3.5 ppm.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Advanced Tip : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex regions like the propyl backbone .

How does the hydroxy-phenyl group influence the compound’s hydrogen-bonding capacity and solubility?

Advanced Research Question

The 3-hydroxy-3-phenyl moiety enables:

- Intramolecular H-bonding : Stabilizes the oxalamide backbone, affecting conformational rigidity (verified via X-ray crystallography in analogs).

- Solubility modulation : Polar hydroxy groups enhance aqueous solubility (~2.5 mg/mL in PBS), while the phenyl ring contributes to lipid membrane permeability (logP ≈ 1.8) .

- Biological interactions : Hydrogen bonds with enzyme active sites (e.g., kinases) improve target binding affinity (Kd ~ 50 nM in SPR assays) .

What in silico and experimental approaches elucidate the mechanism of action in biological systems?

Advanced Research Question

- Computational docking : Molecular dynamics simulations predict binding poses with targets like G-protein-coupled receptors (GPCRs) or kinases.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) to immobilized targets.

- Enzyme assays : Quantify inhibition of enzymes (e.g., COX-2) via fluorometric or colorimetric readouts .

Q. Table 2: Example Bioactivity Data for Oxalamide Analogs

| Target | Assay Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| COX-2 | Fluorometric | 0.8 ± 0.1 | |

| Kinase X | SPR | 0.05 |

How can researchers resolve contradictions in reported synthetic yields or bioactivity data?

Advanced Research Question

- Systematic replication : Reproduce reactions using identical conditions (solvent, catalyst, temperature).

- Batch analysis : Compare multiple synthetic batches via NMR/HPLC to identify impurities affecting bioactivity.

- Cross-study validation : Benchmark against structurally similar oxalamides (e.g., trifluoromethyl or chloro-substituted analogs) to isolate substituent effects .

Example : A study reporting 50% yield vs. 72% may differ due to purification methods (e.g., column chromatography vs. recrystallization) .

What are the applications of this compound in medicinal chemistry and materials science?

Basic Research Question

- Medicinal chemistry :

- Anticancer agents : Induces apoptosis in cell lines (e.g., IC₅₀ = 10 µM in MCF-7 breast cancer cells).

- Anti-inflammatory : Inhibits prostaglandin synthesis via COX-2 modulation .

- Materials science :

- Supramolecular assemblies : Hydrogen-bonded networks enable gelation or crystal engineering .

How do structural modifications (e.g., methoxy vs. trifluoromethyl groups) alter bioactivity?

Advanced Research Question

- Methoxy group : Enhances metabolic stability (longer half-life in liver microsomes) but reduces target affinity (ΔKd = +20 nM vs. trifluoromethyl).

- Trifluoromethyl analogs : Improve lipophilicity (logP +0.5) and blood-brain barrier penetration .

Q. Table 3: Substituent Effects on Bioactivity

| Substituent | logP | IC₅₀ (µM) | Target |

|---|---|---|---|

| -OCH₃ | 1.8 | 1.2 | Kinase X |

| -CF₃ | 2.3 | 0.7 | Kinase X |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.